

An In-depth Technical Guide to 5-Bromosalicylic Acid: Discovery and History

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069

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Introduction

5-Bromosalicylic acid, a halogenated derivative of salicylic acid, has carved a niche for itself in the landscape of chemical synthesis and pharmaceutical research. While its parent compound, salicylic acid, boasts a rich history stretching back to antiquity, the story of **5-Bromosalicylic acid** is one that unfolds within the context of the burgeoning field of organic chemistry in the 19th and 20th centuries. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this important molecule. It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Discovery and Historical Synthesis

The precise first synthesis of **5-Bromosalicylic acid** is not definitively attributed to a single individual in the readily available historical literature. However, its creation is intrinsically linked to the extensive investigations into the halogenation of salicylic acid that took place in the latter half of the 19th century. Following the elucidation of the structure of salicylic acid and the development of methods for its synthesis, chemists began to explore the modification of its aromatic ring to alter its chemical and physiological properties.

The primary method for the synthesis of **5-Bromosalicylic acid**, both historically and in modern practice, is the direct bromination of salicylic acid. Early methods often involved the

reaction of salicylic acid with bromine in a suitable solvent, such as glacial acetic acid or carbon disulfide[1]. These early preparations were crucial in establishing the fundamental reactivity of the salicylic acid molecule and paving the way for the synthesis of a wide array of its derivatives.

Over the years, significant improvements have been made to the synthesis of **5-Bromosalicylic acid**, focusing on increasing purity and yield, particularly for its use in the pharmaceutical industry. One notable advancement involves the use of dibromoethane as a solvent, which allows for a more controlled reaction and easier separation of the final product. Further refinements include the dilution of the reaction mixture with a second solvent and the recycling of the mother liquor, significantly improving the efficiency of the process[1].

Experimental Protocols: A Historical Perspective

To provide a practical understanding of its preparation, this section details a representative historical experimental protocol for the synthesis of **5-Bromosalicylic acid**.

Early 20th Century Synthesis of **5-Bromosalicylic Acid**

- Materials:
 - Salicylic acid
 - Bromine
 - Glacial acetic acid
- Procedure:
 - Dissolve a known quantity of salicylic acid in glacial acetic acid in a flask.
 - Slowly add a stoichiometric amount of bromine to the salicylic acid solution while stirring. The reaction is typically carried out at room temperature.
 - Continue stirring until the reaction is complete, which can be monitored by the disappearance of the bromine color.
 - Cool the reaction mixture to induce crystallization of the **5-Bromosalicylic acid**.

- Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromosalicylic acid** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrO ₃	[2]
Molecular Weight	217.02 g/mol	[3]
CAS Number	89-55-4	[4]
Melting Point	162-166 °C	[5]
Boiling Point	338.1 °C at 760 mmHg	[5]
pKa	2.61	[2]
Water Solubility	Soluble	[2]
Appearance	White to slightly beige powder	[2]

Biological Activity and Potential Mechanisms of Action

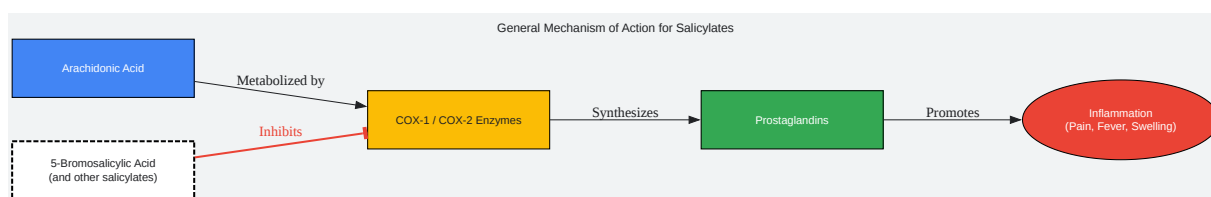
While the biological activities of **5-Bromosalicylic acid** have not been as extensively studied as those of its parent compound, it is known to exhibit anti-inflammatory and antibacterial properties.

The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent

mediators of inflammation. It is plausible that **5-Bromosalicylic acid** shares this mechanism of action.

The antibacterial properties of **5-Bromosalicylic acid** have also been noted. While the precise mechanism is not fully elucidated, it is thought to involve the disruption of bacterial cell processes.

Due to the lack of detailed, publicly available information on a specific signaling pathway directly and uniquely modulated by **5-Bromosalicylic acid**, a representative diagram of the general mechanism of action for salicylates is provided below. This pathway illustrates the inhibition of the cyclooxygenase (COX) pathway, which is the most well-established mechanism for the anti-inflammatory effects of this class of compounds.



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General Salicylate COX Inhibition Pathway

Conclusion

5-Bromosalicylic acid, a derivative of one of history's most important medicinal compounds, continues to be a molecule of interest for chemists and pharmaceutical scientists. Its history is intertwined with the development of organic synthesis, and its straightforward preparation from salicylic acid makes it an accessible building block for the creation of more complex molecules. While its own biological activities are still being fully explored, its role as a precursor and its potential as an active agent in its own right ensure its continued relevance in the scientific community. This guide has provided a foundational understanding of its discovery, historical

context, and key properties, offering a valuable starting point for further research and innovation.

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